molecular formula C12H23BrO B8599771 1-Bromo-7-ethoxy-3,7-dimethyloct-2-ene CAS No. 51079-70-0

1-Bromo-7-ethoxy-3,7-dimethyloct-2-ene

Cat. No.: B8599771
CAS No.: 51079-70-0
M. Wt: 263.21 g/mol
InChI Key: REZGMCDSFIOLFJ-UHFFFAOYSA-N
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Description

1-Bromo-7-ethoxy-3,7-dimethyloct-2-ene is an aliphatic brominated compound featuring a branched octene backbone substituted with ethoxy and dimethyl groups.

Properties

CAS No.

51079-70-0

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-bromo-7-ethoxy-3,7-dimethyloct-2-ene

InChI

InChI=1S/C12H23BrO/c1-5-14-12(3,4)9-6-7-11(2)8-10-13/h8H,5-7,9-10H2,1-4H3

InChI Key

REZGMCDSFIOLFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(C)CCCC(=CCBr)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analog: 8-Bromo-l,7-dimethylethylamine ()

Key Differences :

  • Backbone and Functional Groups : The ethylamine backbone in 8-bromo-l,7-dimethylethylamine contrasts with the octene chain in the target compound. The presence of an amine group in the analog vs. an ethoxy group in 1-bromo-7-ethoxy-3,7-dimethyloct-2-ene leads to divergent reactivity.
  • Reactivity: The amine group in 8-bromo-l,7-dimethylethylamine facilitates nucleophilic substitution (e.g., with KI) and protonation under acidic conditions, as noted in kinetic studies . In contrast, the ethoxy group in the target compound may stabilize the molecule through steric hindrance or participate in elimination reactions.

Table 1: Physical and Reactivity Comparison

Property This compound 8-Bromo-l,7-dimethylethylamine
Backbone Aliphatic octene Ethylamine
Key Functional Groups Br, ethoxy, dimethyl Br, dimethyl, amine
Reactivity Profile Electrophilic addition, elimination Nucleophilic substitution
Potential Bioactivity Unreported Tumor formation studies

Brominated Aromatic Compounds ()

Example: 3-Bromo-1-methyl-7-azaindole () and 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxyflavone derivatives (). Key Differences:

  • Aromatic vs. Aliphatic Systems : Brominated aromatics exhibit conjugation-stabilized reactivity (e.g., electrophilic substitution), while the target compound’s aliphatic bromine may favor elimination or alkylation reactions.
  • Synthesis: Aromatic bromination () uses Br₂ in dichloromethane at 0°C, similar to aliphatic bromination methods (e.g., Br₂ in Et₂O for acetophenones in ). However, steric effects from the ethoxy and dimethyl groups in the target compound may necessitate modified conditions.
  • Physical Properties : Brominated aromatics like 25-MOM () are often solids (e.g., dark orange crystalline), whereas aliphatic bromides like the target compound are likely liquids with lower melting points.

Ethoxy-Substituted Bromoarenes ()

Example : (E)-tert-butyl 7-bromo-3-(2-ethoxy-2-oxoethylidene)-2-oxoindoline-1-carboxylate () and 1-Bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene ().
Key Differences :

  • Position of Ethoxy Group : In the target compound, the ethoxy group is part of a branched aliphatic chain, whereas in analogs (), ethoxy/methoxy groups are attached to aromatic rings.
  • Synthetic Strategies : Ethoxy groups in aromatic systems are introduced via alkylation (e.g., using ethyl 2-(triphenylphosphoranylidene)acetate in ). For the target compound, ethoxylation might involve Williamson ether synthesis or nucleophilic substitution.
  • Steric Effects : The dimethyl groups at position 3 and 7 in the target compound could impose significant steric hindrance, altering reaction kinetics compared to less hindered analogs.

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